molecular formula C7H11N3S B024027 (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine CAS No. 106092-11-9

(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine

Cat. No. B024027
M. Wt: 169.25 g/mol
InChI Key: DRRYZHHKWSHHFT-SCSAIBSYSA-N
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Patent
US06770761B2

Procedure details

A solution of 2-amino-6-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole (2.0 g, 12 mmol), ammonium acetate (9.2 g, 120 mmol) and sodium cyanoborohydride (0.53 g, 8.4 mmol) in 40 mL of methanol was stirred under nitrogen at ambient temperature for 48 hours. Concentrated HCl was added and methanol was removed in vacuo. The residue was mixed with water and solution was made alkaline with NaOH. White precipitate was removed by filtration, washed with water and dried to give 1.0 g of the title compound. The structure of the product was confirmed by NMR.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH2:10][C:9](=O)[CH2:8][CH2:7][C:5]=2[N:6]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:18].[Na+].Cl>CO>[NH2:1][C:2]1[S:3][C:4]2[CH2:10][CH:9]([NH2:18])[CH2:8][CH2:7][C:5]=2[N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1SC2=C(N1)CCC(C2)=O
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.53 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was mixed with water and solution
CUSTOM
Type
CUSTOM
Details
White precipitate was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)CCC(C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06770761B2

Procedure details

A solution of 2-amino-6-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole (2.0 g, 12 mmol), ammonium acetate (9.2 g, 120 mmol) and sodium cyanoborohydride (0.53 g, 8.4 mmol) in 40 mL of methanol was stirred under nitrogen at ambient temperature for 48 hours. Concentrated HCl was added and methanol was removed in vacuo. The residue was mixed with water and solution was made alkaline with NaOH. White precipitate was removed by filtration, washed with water and dried to give 1.0 g of the title compound. The structure of the product was confirmed by NMR.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH2:10][C:9](=O)[CH2:8][CH2:7][C:5]=2[N:6]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:18].[Na+].Cl>CO>[NH2:1][C:2]1[S:3][C:4]2[CH2:10][CH:9]([NH2:18])[CH2:8][CH2:7][C:5]=2[N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1SC2=C(N1)CCC(C2)=O
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.53 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was mixed with water and solution
CUSTOM
Type
CUSTOM
Details
White precipitate was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)CCC(C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06770761B2

Procedure details

A solution of 2-amino-6-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole (2.0 g, 12 mmol), ammonium acetate (9.2 g, 120 mmol) and sodium cyanoborohydride (0.53 g, 8.4 mmol) in 40 mL of methanol was stirred under nitrogen at ambient temperature for 48 hours. Concentrated HCl was added and methanol was removed in vacuo. The residue was mixed with water and solution was made alkaline with NaOH. White precipitate was removed by filtration, washed with water and dried to give 1.0 g of the title compound. The structure of the product was confirmed by NMR.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH2:10][C:9](=O)[CH2:8][CH2:7][C:5]=2[N:6]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:18].[Na+].Cl>CO>[NH2:1][C:2]1[S:3][C:4]2[CH2:10][CH:9]([NH2:18])[CH2:8][CH2:7][C:5]=2[N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1SC2=C(N1)CCC(C2)=O
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.53 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was mixed with water and solution
CUSTOM
Type
CUSTOM
Details
White precipitate was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)CCC(C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.